2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE
Description
The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a heterocyclic acetamide derivative featuring a chromenopyrimidine core fused with a benzene ring and substituted with a 4-chlorophenyl group. The sulfanyl (-S-) linker bridges the chromenopyrimidine system to an N-phenylacetamide moiety.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-18-12-10-16(11-13-18)23-28-24-20(14-17-6-4-5-9-21(17)31-24)25(29-23)32-15-22(30)27-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTPKKDMBZALTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenyl derivatives with chromeno[2,3-d]pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of chromeno-pyrimidines possess significant antimicrobial properties. For instance, compounds related to the target molecule have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . The presence of the chlorophenyl group enhances the antibacterial efficacy, potentially due to increased lipophilicity and interaction with bacterial membranes.
Anticancer Potential
The chromeno-pyrimidine framework has been associated with anticancer activity. In vitro studies on similar compounds have shown cytotoxic effects on tumor cell lines, including MCF7 and HCT116, with IC50 values indicating micromolar activity . The mechanism of action may involve the induction of apoptosis or cell cycle arrest, making it a candidate for further exploration in cancer therapy.
Anti-inflammatory Effects
Compounds structurally related to 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N-phenylacetamide have been evaluated for anti-inflammatory properties. These studies suggest that such compounds can inhibit pro-inflammatory cytokines and pathways, providing a therapeutic avenue for inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the chromeno-pyrimidine core through cyclization reactions.
- Introduction of the sulfanyl group , which can enhance biological activity.
- Acetylation to form the final N-phenylacetamide derivative.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies highlight the applications of similar compounds:
- A study on derivatives demonstrated significant analgesic and anti-inflammatory effects in animal models, supporting their potential use in pain management .
- Another investigation focused on the cytotoxicity of chromeno-pyrimidine derivatives against various cancer cell lines, indicating their promise as anticancer agents .
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Key Observations:
- Chromeno[2,3-d]pyrimidine vs.
- Substituent Effects:
Acetamide Moieties
Key Observations:
- N-Phenyl vs. N-(4-Methoxyphenyl): The methoxy group in C683-0475 improves solubility but may reduce membrane permeability compared to the target’s unsubstituted phenyl .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Structure
The compound features a chromeno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and an N-phenylacetamide moiety. The presence of sulfur in its structure suggests potential reactivity that could influence its biological activity.
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, including:
- Formation of the chromeno[2,3-d]pyrimidine core : This can be achieved through cyclization reactions involving substituted precursors.
- Functionalization : Introduction of the 4-chlorophenyl group and the sulfanyl linkage.
- Final modifications : These may include acylation to form the N-phenylacetamide component.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that chromeno[2,3-d]pyrimidine derivatives can inhibit specific protein kinases involved in cancer cell proliferation. The mechanism typically involves:
- Inhibition of cell signaling pathways , leading to reduced cell growth.
- Induction of apoptosis in cancer cells.
Antimicrobial Activity
Compounds in this class have also been evaluated for antimicrobial properties. In vitro studies suggest effectiveness against various bacterial strains, potentially due to their ability to disrupt cellular processes or inhibit enzyme functions critical for bacterial survival.
Anticonvulsant Activity
Recent investigations into related compounds have highlighted anticonvulsant properties. For example, derivatives have shown protective effects in animal models against seizures induced by maximal electroshock (MES) tests. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance efficacy.
Table of Biological Activities
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a similar chromeno[2,3-d]pyrimidine derivative on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis, suggesting that this class of compounds may serve as promising leads for developing new anticancer agents.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of a series of pyrimidine derivatives, including those similar to our compound. The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating potential for further development as antibiotics.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Targeting specific kinases or enzymes critical for cancer cell survival.
- Receptor Modulation : Interaction with neurotransmitter receptors may account for anticonvulsant effects.
- Cell Membrane Disruption : Potential interference with bacterial membranes leading to cell death.
Q & A
Q. What are the recommended synthetic routes for 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the chromeno-pyrimidine core via cyclocondensation of substituted phenols with thiourea derivatives under acidic conditions. Sulfanyl group introduction requires nucleophilic substitution at the 4-position of the pyrimidine ring using thiols. Final N-phenylacetamide coupling is achieved via acylation with phenylacetyl chloride. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiol:pyrimidine), inert atmosphere (N₂/Ar), and catalytic bases like triethylamine. Reaction monitoring via TLC or HPLC is critical .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, sulfanyl group at δ 3.8–4.2 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 500–510 range).
- X-ray crystallography : For unambiguous confirmation, refine crystal structures using SHELXL (space group P2₁/c, R-factor < 0.05) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Solubility screening in DMSO, DMF, or THF is recommended for stock solutions. Stability testing in PBS (pH 7.4) at 37°C over 24–72 hours with HPLC monitoring (C18 column, acetonitrile/water gradient) identifies degradation products. Avoid aqueous buffers with high chloride content to prevent ligand displacement .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines (HEK293, HeLa) with standardized protocols (IC₅₀ calculations via nonlinear regression).
- Off-target profiling : Use proteome-wide affinity chromatography or molecular docking (AutoDock Vina, ΔG < −8 kcal/mol) to identify non-specific interactions.
- Data normalization : Include positive/negative controls (e.g., staurosporine for apoptosis assays) to minimize batch effects .
Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental persistence : Use OECD 307 guidelines for soil biodegradation (aerobic conditions, 20°C, 60-day incubation) with LC-MS/MS quantification.
- Trophic transfer studies : Expose model organisms (Daphnia magna, Danio rerio) to sublethal doses (1–10 µM) and analyze bioaccumulation via isotope dilution.
- Metabolite identification : HRMS/MS fragmentation (CID at 35 eV) detects hydroxylated or sulfoxide derivatives .
Q. How can crystallographic data be leveraged to explain structure-activity relationships (SAR)?
- Methodological Answer :
- Electron density maps : Analyze hydrogen bonding (e.g., acetamide C=O∙∙∙H–N interactions) and π-π stacking (chromeno-pyrimidine vs. chlorophenyl rings) using Mercury software.
- Thermal motion parameters (B-factors) : Identify flexible regions (B > 30 Ų) that may influence binding kinetics.
- Comparative analysis : Overlay with homologous structures (e.g., kinase co-crystals) to map pharmacophore features .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
